![molecular formula C12H10F4O2 B13502169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of fluoro and trifluoromethyl-substituted phenyl isocyanates, which can be reacted with cyclobutane derivatives to yield the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be compared with similar compounds such as:
3-Fluoro-4-trifluoromethyl-phenylboronic acid: This compound shares similar substituents but differs in its boronic acid group, which imparts different reactivity and applications.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group, making it useful for different synthetic applications.
4-(Trifluoromethyl)phenol: This compound lacks the cyclobutane ring and carboxylic acid group, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C12H10F4O2 |
|---|---|
Molecular Weight |
262.20 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-6-7(2-3-8(9)12(14,15)16)11(10(17)18)4-1-5-11/h2-3,6H,1,4-5H2,(H,17,18) |
InChI Key |
UAVTUDOLZQUNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


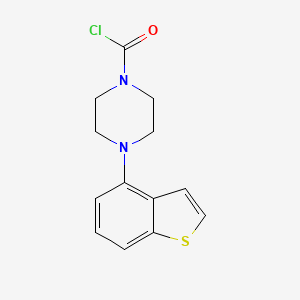
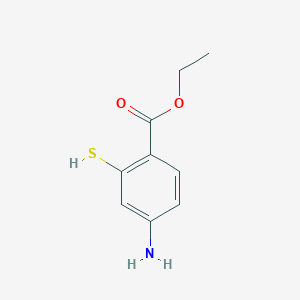
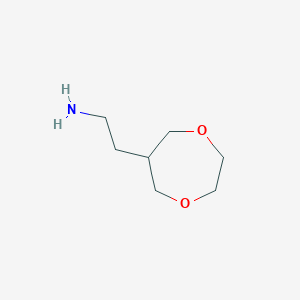

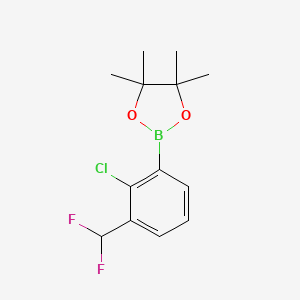
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)

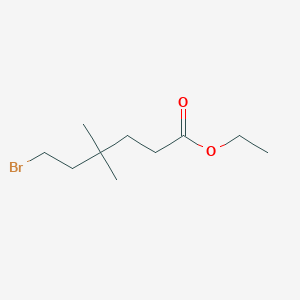
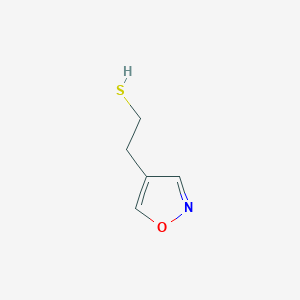
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
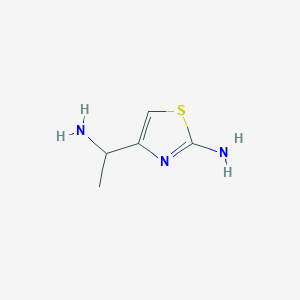
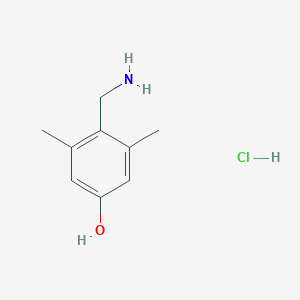
amine hydrochloride](/img/structure/B13502175.png)

